N1-(2-hydroxyethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

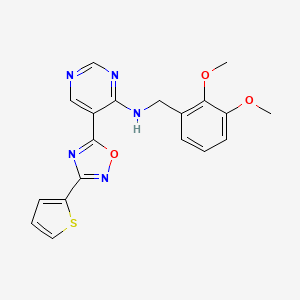

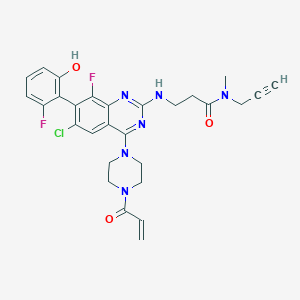

“N1-(2-hydroxyethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide” is a complex organic compound. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific compound you mentioned likely has a more complex structure due to the additional functional groups attached to the piperidine ring.Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine itself is a liquid at room temperature with a distinctive odor .Aplicaciones Científicas De Investigación

Cyclin-dependent Kinase Inhibitors

Beta-Piperidinoethylsulfides, through a series of chemical reactions, lead to the development of beta-aminoethylsulfones. These compounds, particularly when linked to specific groups, have been identified as potent inhibitors of cyclin-dependent kinase CDK2, a critical protein in cell cycle regulation. The development of such inhibitors is crucial for potential applications in cancer therapy, as CDK2 plays a significant role in the proliferation of cancer cells. The methodology developed in this research has multiple potential applications in medicinal chemistry, highlighting the versatility of sulfone-based compounds in drug discovery (Griffin et al., 2006).

Anti-Bacterial Study

The synthesis of N-substituted derivatives of a closely related compound, exhibiting moderate to potent antibacterial activity, underscores the role of sulfone and piperidine derivatives in developing new antibacterial agents. These findings suggest that compounds similar to N1-(2-hydroxyethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide could have potential applications in treating bacterial infections by modulating the compound's structure to target specific bacterial strains (Khalid et al., 2016).

α1-Adrenergic Receptor Antagonists

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines were synthesized to develop new α1-adrenoceptor antagonists with a uroselective profile. These compounds showed high-to-moderate affinity for the α1-adrenoceptor, indicating potential applications in treating disorders related to α1-adrenergic receptors, such as hypertension and benign prostatic hyperplasia. The study illustrates the importance of structural modification in achieving desired biological activity and selectivity (Rak et al., 2016).

Modulation of Oxidative Damage

Piperidine nitroxides, including derivatives similar to the compound , are investigated for their potential as therapeutic agents due to their unique redox properties. These compounds can modulate oxidative stress, suggesting applications in diseases where oxidative damage is a contributing factor. The study of these compounds' reactivity can lead to novel therapeutic strategies for conditions such as neurodegenerative diseases, cardiovascular diseases, and cancer (Dragutan & Mehlhorn, 2007).

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals

Biochemical Pathways

Piperidine derivatives are involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways

Result of Action

Given the wide range of biological activities associated with piperidine derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level

Direcciones Futuras

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on finding new synthesis methods and exploring the potential applications of piperidine derivatives in pharmaceuticals and other industries.

Propiedades

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-hydroxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c21-13-11-19-17(23)16(22)18-10-9-14-6-4-5-12-20(14)26(24,25)15-7-2-1-3-8-15/h1-3,7-8,14,21H,4-6,9-13H2,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJGLGVSBMOBOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxyethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide](/img/structure/B2896722.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2896725.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896730.png)

![2-[4-(2-Chloro-4-cyanophenyl)piperazin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2896738.png)